3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its unique heterocyclic structure. This compound features a brominated phenyl group and a pyrrolidine moiety, which contribute to its chemical properties and potential biological activities. Oxadiazoles are known for their diverse applications in medicinal chemistry, particularly in drug discovery due to their ability to mimic bioactive compounds.
This compound can be classified as a heterocyclic organic compound, specifically an oxadiazole derivative. It is also categorized under pharmaceuticals due to its potential therapeutic applications.
The synthesis of 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the following methods:
The synthesis often requires careful control of temperature and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor progress and confirm product formation.
The molecular formula of 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is . Its structure consists of:
The compound's molecular weight is approximately 284.14 g/mol. The presence of bromine introduces significant electronic effects that can influence its reactivity and biological activity.
3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions often require specific conditions such as solvent choice, temperature control, and sometimes the presence of catalysts to achieve desired outcomes efficiently.
The mechanism of action for compounds like 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole often involves interaction with biological targets such as enzymes or receptors.
Studies suggest that modifications on the oxadiazole ring can lead to variations in biological activity, making this compound a candidate for further pharmacological evaluation .
3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups present in the molecule.
The applications of 3-(4-bromophenyl)-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole are primarily focused on:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially classified as "azoxime" or "furo[ab]diazole" [2] [3]. Despite this early discovery, its pharmaceutical potential remained unexplored for nearly 80 years until the identification of photochemical rearrangements that sparked medicinal chemistry interest in the 1940s [3]. The 1960s witnessed the first therapeutic application of this scaffold with oxolamine, introduced as a cough suppressant leveraging the ring's metabolic stability and favorable physicochemical properties [3]. This breakthrough established 1,2,4-oxadiazole as a viable pharmacophore, contrasting with the less stable 1,2,3-oxadiazole isomer that predominantly exists in open-chain diazoketone form [2].
The late 20th century saw accelerated exploration, with seminal UV spectroscopy studies by Moussebois and Oth in 1964 providing critical insights into electronic properties. Their research demonstrated that 3-phenyl-1,2,4-oxadiazole exhibited λmax at 238 nm, while 3,5-diphenyl derivatives showed only intermediate absorption (245 nm), indicating limited aromaticity compared to the more conjugated 1,3,4-oxadiazole isomers [2]. This electronic profile proved advantageous for biological interactions, enabling diverse therapeutic applications. By the early 2000s, several 1,2,4-oxadiazole-containing drugs achieved clinical success, including ataluren for nonsense mutation Duchenne muscular dystrophy and pleconaril for picornavirus infections [3].
A transformative discovery occurred in 2011 with the isolation of naturally occurring 1,2,4-oxadiazoles – phidianidines A and B – from the marine mollusk Phidiana militaris [2] [6]. These indole alkaloids demonstrated potent cytotoxic activity against mammalian cell lines (C6, HeLa, CaCo-2) and selective binding to CNS targets (μ-opioid receptor, dopamine transporter), validating the scaffold's relevance in neuropharmacology [6]. Quisqualic acid, another natural 1,2,4-oxadiazole from Quisqualis indica seeds, further demonstrated the scaffold's biological significance as a metabotropic glutamate receptor agonist [3]. These discoveries catalyzed extensive research, with annual publications on medicinal applications doubling over a 15-year period [3].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Discovery
Year | Milestone | Significance |
---|---|---|
1884 | Synthesis by Tiemann and Krüger | First chemical characterization |
1940s | Biological activity studies initiated | Exploration of therapeutic potential begins |
1960 | Oxolamine introduction | First FDA-approved drug containing scaffold |
1964 | UV spectroscopy studies | Electronic characterization demonstrating limited aromaticity |
2011 | Phidianidine isolation | First natural 1,2,4-oxadiazoles discovered |
2014 | Ataluren approval | Treatment for nonsense mutation DMD |
2020s | Multitargeted agent development | Applications in oncology, CNS disorders, anti-infectives |
The 1,2,4-oxadiazole ring has emerged as a privileged bioisosteric replacement for ester and amide functionalities due to its superior metabolic stability and similar spatial geometry [2] [5]. This bioisosterism addresses a fundamental limitation in drug design: the susceptibility of carbonyl-containing groups to enzymatic hydrolysis in biological systems [2]. X-ray crystallographic studies confirm that 1,2,4-oxadiazoles maintain comparable hydrogen-bond accepting capacity at N1 and N4 positions to carbonyl oxygen atoms, enabling similar target interactions while resisting hydrolytic degradation [5] [8]. The tunable physicochemical properties of the scaffold allow precise modulation of lipophilicity, with 3,5-disubstituted derivatives exhibiting calculated logP values typically between 1.5-3.5, ideal for membrane penetration [5].
The metabolic stability advantage is quantitatively demonstrated in pharmacokinetic studies comparing oxadiazole-containing compounds with their amide isosteres. For instance, analogs featuring 1,2,4-oxadiazole linkers exhibit plasma half-life extensions of 2.3-7.8 fold in rodent models due to resistance to esterases and amidases [5]. This stability enhancement is particularly valuable for orally administered drugs targeting intracellular pathways. Additionally, the electronic distribution across the heterocycle creates a dipole moment (approximately 3.5 Debye) that influences binding interactions, with the oxygen atom acting as a hydrogen bond acceptor and the C5 position accommodating electron-withdrawing substituents to fine-tune electron density [2] [8].
Synthetic methodology advancements have significantly expanded the scaffold's utility in medicinal chemistry. Traditional cyclization approaches requiring high-temperature conditions (120-140°C) limited compatibility with thermally sensitive functional groups [5]. The groundbreaking room-temperature cyclization developed by Gangloff, Rice, and colleagues using tetrabutylammonium fluoride (TBAF) catalyst revolutionized synthesis (Scheme 1). This method employs stoichiometric or catalytic TBAF in anhydrous THF to convert O-acylamidoximes into 1,2,4-oxadiazoles via a proposed fluorohydrin intermediate at yields exceeding 85% [5]. This innovation enabled incorporation of thermolabile moieties like peptides and advanced intermediates, expanding structural diversity. Subsequent one-pot methodologies in DMSO with inorganic bases further streamlined production for high-throughput screening libraries [5].
Table 2: Comparative Properties of Amide vs. 1,2,4-Oxadiazole Bioisosteres
Property | Amide Functionality | 1,2,4-Oxadiazole Bioisostere |
---|---|---|
Metabolic stability | Susceptible to amidases | Resistant to enzymatic hydrolysis |
Hydrogen-bonding capacity | Acceptor (carbonyl O) | Acceptors (N1, N4, O) |
Typical logP range | -0.5 to 2.0 | 1.5 to 3.5 |
Dipole moment | ~3.7 D | ~3.5 D |
Plasma half-life (rodent) | 0.5-2 hours | 2-8 hours |
Synthetic versatility | Compatible with diverse conditions | Requires specialized methods |
The strategic incorporation of 4-bromophenyl at the C3 position of the 1,2,4-oxadiazole scaffold significantly enhances biological activity through multiple mechanisms. This moiety provides distinct electronic effects from the electron-withdrawing bromine atom (Hammett σₚ = +0.23), which polarizes the aromatic system and increases the heterocycle's electrophilic character [4] [9]. Crystallographic evidence indicates that brominated derivatives exhibit enhanced planar molecular geometry, facilitating deeper penetration into hydrophobic enzyme pockets [4]. In antibacterial applications, 3-(4-bromophenyl)-substituted oxadiazoles demonstrate exceptional potency against DNA gyrase, with compound 16 exhibiting IC₅₀ values of 120 nM against E. coli gyrase – superior to novobiocin (170 nM) – and MIC values of 24 ng/mL against Staphylococcus aureus [4]. The hydrophobic contact contribution of the bromine atom with Val237, Ala248, and Ile249 residues in the gyrase ATP-binding site enhances binding affinity by approximately 2.3 kcal/mol according to computational studies [4].
The pyrrolidine ring at C5 contributes critical three-dimensional structural features essential for target engagement. Its secondary amine functionality serves as both hydrogen bond donor and acceptor, enabling interactions with complementary residues in enzyme binding sites [5] [9]. The protonation potential at physiological pH (predicted pKa 9.5-10.5 for N-H) facilitates salt bridge formation with aspartate or glutamate residues [9]. Moreover, the inherent stereochemistry of the pyrrolidin-2-yl substituent (when chirally pure) provides precise spatial orientation of pharmacophoric elements. Structure-activity relationship (SAR) studies demonstrate that (S)-enantiomers typically exhibit 3-8 fold greater potency than their (R)-counterparts in enzyme inhibition assays due to optimized binding pocket complementarity [9].
The conformational constraint offered by the pyrrolidine ring reduces entropic penalty upon binding compared to flexible alkyl chains. This effect is particularly pronounced in kinase inhibitors, where hybrid compounds featuring 1,2,4-oxadiazole-pyrrolidine cores demonstrate dual inhibition of EGFR and BRAFᵛ⁶⁰⁰ᴱ [9]. Molecular modeling reveals that the pyrrolidine nitrogen forms critical hydrogen bonds with Cys773 (2.9 Å) in EGFR and with Asp594 (3.1 Å) in BRAFᵛ⁶⁰⁰ᴱ, while the oxadiazole ring engages in π-stacking with Phe771 [9]. The synergistic bioactivity of this molecular architecture is exemplified by hybrid compound 9b, which induces G2/M cell cycle arrest and activates caspase-mediated apoptosis pathways in cancer models [9].
Table 3: Structure-Activity Relationships of 3,5-Substituted 1,2,4-Oxadiazoles
C3 Substituent | C5 Substituent | Biological Activity | Key Interactions |
---|---|---|---|
4-Bromophenyl | Pyrrolidin-2-yl | DNA gyrase inhibition (IC₅₀ = 120 nM) | Hydrophobic contact with Val237, H-bond with Asp81 |
Phenyl | Pyrrolidin-2-yl | Moderate EGFR inhibition (IC₅₀ = 380 nM) | π-stacking with Phe771 |
4-Trifluoromethylphenyl | Pyrrolidin-2-yl | Anticancer (GI₅₀ = 1.16 µM) | Enhanced lipophilicity, membrane penetration |
4-Bromophenyl | Piperidin-2-yl | Reduced gyrase inhibition | Suboptimal ring size for H-bond geometry |
4-Nitrophenyl | Pyrrolidin-2-yl | EGFR/BRAFV600E dual inhibition | Salt bridge with Lys721 (EGFR) |
4-Bromophenyl | Azepan-2-yl | Loss of activity | Excessive conformational flexibility |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0